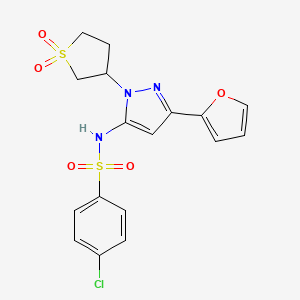
4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClN3O5S2 and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring, a tetrahydrothiophene moiety, and a pyrazole group, which contribute to its biological properties. The molecular formula is C16H21ClN2O5S, with a molecular weight of approximately 420.9 g/mol.
Research indicates that compounds with similar structural features may exhibit various biological activities, including:
- Antibacterial and Antifungal Activity : Preliminary studies suggest that the presence of the chloro atom enhances binding affinity to biological targets, potentially inhibiting bacterial enzymes and leading to antimicrobial effects .
- GIRK Channel Activation : Recent studies have identified this compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial for regulating neuronal excitability and cardiovascular function. The compound displayed nanomolar potency as a GIRK1/2 activator with improved metabolic stability compared to traditional compounds .
In Vitro Studies
Several studies have evaluated the efficacy of this compound against various pathogens:
- Antileishmanial Activity : The compound demonstrated significant in vitro activity against Leishmania spp., with IC50 values comparable to established treatments like pentamidine. For instance, derivatives of this compound exhibited IC50 values around 0.059 mM against L. infantum .
Case Studies
A study highlighted the synthesis and biological characterization of a series of compounds related to this sulfonamide derivative. The results indicated that modifications in the substituents significantly influenced biological activity, particularly in terms of potency and selectivity towards specific targets .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 (mM) | Notes |
|---|---|---|---|
| Study 1 | Antileishmanial | 0.059 | Effective against L. infantum |
| Study 2 | GIRK Channel Activation | <0.1 | Potent activator with high stability |
| Study 3 | Antibacterial | Variable | Enhanced binding affinity observed |
Properties
IUPAC Name |
4-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S2/c18-12-3-5-14(6-4-12)28(24,25)20-17-10-15(16-2-1-8-26-16)19-21(17)13-7-9-27(22,23)11-13/h1-6,8,10,13,20H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPRIKIKOMNYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CO3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














